N-tert-butyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide
Overview
Description
N-tert-butyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide typically involves multiple steps, starting with the preparation of the tetrazole ring The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile The naphthyl group is then introduced through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to an amine.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the naphthyl group.
Scientific Research Applications
N-tert-butyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The naphthyl group may enhance the compound’s binding affinity and specificity. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-{[1-(1-phenyl)-1H-tetrazol-5-yl]thio}acetamide
- N-(tert-butyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}propionamide
Uniqueness
N-tert-butyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide is unique due to the presence of the naphthyl group, which can enhance its binding affinity and specificity compared to similar compounds with different aromatic groups. The combination of the tetrazole ring and the naphthyl group provides a distinct chemical structure that can interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-tert-butyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-17(2,3)18-15(23)11-24-16-19-20-21-22(16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUHRUBQBXAJNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=NN1C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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